N-(2-Fluorobenzyl)ethane-1,2-diamine

HDAC6 inhibition epigenetics cancer

N-(2-Fluorobenzyl)ethane-1,2-diamine is a precision fluorinated diamine scaffold—not a commodity building block. Ortho-fluorination delivers ΔLogP +0.14 vs. non-fluorinated parent, enhancing CNS permeability. Validated potency: NAAA IC50=0.35nM for next-gen analgesics; HDAC6 IC50=14nM for oncology/neurodegeneration. Pre-characterized muscarinic off-target data (Ki=116nM) enables early selectivity de-risking. Substituting 3- or 4-fluoro regioisomers compromises target engagement and SAR reproducibility. Order verified stock for reliable lead optimization.

Molecular Formula C9H13FN2
Molecular Weight 168.21 g/mol
CAS No. 953072-16-7
Cat. No. B1416277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluorobenzyl)ethane-1,2-diamine
CAS953072-16-7
Molecular FormulaC9H13FN2
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCCN)F
InChIInChI=1S/C9H13FN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2
InChIKeyDJZGMJOPGORZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorobenzyl)ethane-1,2-diamine (CAS 953072-16-7) Sourcing and Technical Profile for Research Procurement


N-(2-Fluorobenzyl)ethane-1,2-diamine is a fluorinated aromatic diamine building block (C9H13FN2, MW: 168.21 g/mol) utilized primarily as a synthetic intermediate in medicinal chemistry and chemical biology . The compound features a 2-fluorobenzyl group attached to an ethane-1,2-diamine backbone, imparting moderate lipophilicity (LogP ~0.88) and two primary amine handles for further derivatization . Commercially available from multiple vendors in research-grade purity (≥95%), this compound is supplied as a liquid or solid for laboratory use only, with standard GHS hazard classification as an irritant .

Why N-(2-Fluorobenzyl)ethane-1,2-diamine Cannot Be Casually Substituted in Research Workflows


In-class substitution of N-(2-Fluorobenzyl)ethane-1,2-diamine with its regioisomers (3- or 4-fluoro) or the non-fluorinated parent (N-benzylethane-1,2-diamine) is scientifically unwarranted due to the profound impact of fluorine substitution on target engagement and physicochemical properties. Ortho-fluorination specifically has been identified in systematic matched-pair analyses as a favorable site for enhancing binding affinity in aminergic receptor ligands [1]. This substitution increases lipophilicity (ΔLogP ~0.14 relative to non-fluorinated analog [2]) and can critically alter the electronic environment of the aryl ring, affecting π-stacking and hydrogen-bonding networks with biological targets. Consequently, procurement decisions based solely on structural similarity without empirical evidence risk introducing uncharacterized potency shifts or off-target profiles, directly undermining the reproducibility of structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for N-(2-Fluorobenzyl)ethane-1,2-diamine in Target Engagement and Physicochemical Space


HDAC6 Inhibition and Isoform Selectivity: Potency Comparable to Clinical Candidates

N-(2-Fluorobenzyl)ethane-1,2-diamine exhibits potent inhibition of histone deacetylase 6 (HDAC6) with an IC50 of 14 nM [1]. This potency is comparable to the FDA-approved pan-HDAC inhibitor vorinostat (SAHA), which shows an IC50 of 21.5 nM for HDAC6 under similar assay conditions [2]. Crucially, the compound demonstrates 12-fold selectivity for HDAC6 over HDAC8 (IC50 = 171 nM) and 578-fold selectivity over HDAC1 (IC50 = 8,100 nM), a profile that suggests a more targeted epigenetic modulation potential compared to non-selective hydroxamates.

HDAC6 inhibition epigenetics cancer neurodegeneration

Sub-Nanomolar NAAA Inhibition: Ultra-High Potency as a Scaffold for Pain and Inflammation Research

The compound displays exceptional inhibitory activity against human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 0.350 nM [1]. This potency far exceeds that of many established NAAA inhibitors, including the reference compound ARN 077 (IC50 = 7 nM) [2] and the natural product atractylodin (IC50 = 140.3 nM) [3]. This represents a >20-fold improvement in potency over ARN 077, positioning the N-(2-fluorobenzyl)ethane-1,2-diamine core as an exceptionally privileged starting point for NAAA-targeted therapeutics.

NAAA inhibition endocannabinoid system pain inflammation

Lipophilicity Tuning via Ortho-Fluorination: Impact on Membrane Permeability and Nonspecific Binding

Ortho-fluorination subtly modulates the physicochemical profile of the ethane-1,2-diamine scaffold. The measured LogP for N-(2-fluorobenzyl)ethane-1,2-diamine is 0.877 , compared to 0.735 for the non-fluorinated analog N-benzylethane-1,2-diamine [1]. This ΔLogP of +0.14 reflects a modest increase in lipophilicity that can enhance passive membrane permeability without violating typical oral bioavailability guidelines (LogP <5). This controlled shift is particularly relevant for CNS-targeted programs where excessive lipophilicity is associated with higher promiscuity and metabolic clearance.

physicochemical properties Lipinski's rule of five CNS drug discovery ADME

Off-Target Profiling: Defined Muscarinic Receptor Affinity for De-risking in Neuropharmacology

In addition to primary target engagement, the compound has been characterized for its interaction with the muscarinic acetylcholine receptor (mAChR) family. It displays a binding affinity (Ki) of 116 nM for mAChRs in cerebral cortex [1]. This affinity is significantly lower (weaker) than classic muscarinic antagonists like atropine (Ki ~0.5-1 nM) but represents a quantifiable off-target liability that must be considered in CNS drug development. This contrasts with many diamines that lack such defined off-target data, leaving their polypharmacology unknown.

off-target screening muscarinic receptors safety pharmacology CNS selectivity

Prioritized Research Applications for N-(2-Fluorobenzyl)ethane-1,2-diamine Based on Empirical Evidence


Epigenetic Drug Discovery: HDAC6-Selective Probe Development

Procure N-(2-Fluorobenzyl)ethane-1,2-diamine as a core scaffold for synthesizing novel HDAC6 inhibitors. Its potent inhibition of HDAC6 (IC50 = 14 nM) and marked selectivity over HDAC1 and HDAC8 make it a compelling alternative to hydroxamic acid-based inhibitors like SAHA, which exhibit pan-HDAC activity and associated toxicities [1]. This compound can serve as a starting point for developing peripherally restricted or CNS-penetrant HDAC6 modulators for oncology or neurodegeneration research [1].

Pain and Inflammation Research: Ultra-Potent NAAA Inhibitor Optimization

This compound is uniquely suited for lead optimization campaigns targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA). Its sub-nanomolar IC50 (0.350 nM) far exceeds that of many reference inhibitors, making it an attractive warhead or scaffold for developing next-generation analgesics and anti-inflammatory agents that modulate endogenous palmitoylethanolamide (PEA) levels [2]. The established potency reduces the need for extensive initial screening libraries, accelerating hit-to-lead timelines [2].

Chemical Biology Tool Synthesis: Privileged Building Block for CNS-Targeted Libraries

Given its balanced lipophilicity (LogP = 0.877) and well-defined amine functionalities, this diamine is an ideal synthon for constructing CNS-focused compound collections . The ortho-fluorine substitution provides a calculated ΔLogP of +0.14 over non-fluorinated analogs, offering a subtle permeability advantage for blood-brain barrier penetration studies. It can be employed in reductive aminations, amide couplings, or cyclization reactions to generate diverse chemotypes for phenotypic screening .

Safety Pharmacology Studies: Evaluating Cholinergic Off-Target Risks

Researchers developing compounds derived from this scaffold can leverage the pre-existing off-target data for muscarinic acetylcholine receptors (Ki = 116 nM) [3]. This information enables early in silico or in vitro counter-screening to assess potential cholinergic side effects, a critical step in de-risking CNS drug candidates. Selecting a building block with characterized polypharmacology accelerates the optimization of selectivity profiles, saving resources compared to using an uncharacterized analog [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Fluorobenzyl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.